Cas no 131256-42-3 ((2E,8S)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11R,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione)

(2E,8S)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11R,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione structure
131256-42-3 structure
Product Name:(2E,8S)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11R,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
CAS-nummer:131256-42-3
MF:C28H35NO3
MW:433.582408189774
CID:1232064
Update Time:2024-03-01

(2E,8S)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11R,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 2-{(2E)-3-[(1R,3aS,4S,5Z,7R,9aS,10R)-2,3a,4,5,7,9-hexamethyl-3a,4,7,9a-tetrahydro-1H-1,7-methanocyclopenta[8]annulen-10-yl]prop-2-enoyl}-3-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one
    • 2-{(2E)-3-[(1R,3aS,4S,5Z,7R,9aS,10R)-2,3a,4,5,7,9-hexamethyl-3a,4,7,9a-tetrahydro-1H-1,7-methanocyclopenta[8]annulen-10-yl]pr
    • ANTIBIOTIC PF 1018
    • PF 1018
    • (2E,8S)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11R,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,
    • (2E,8S)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11R,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
    • Inchi: 1S/C28H35NO3/c1-15-12-27(5)13-17(3)24-22(16(2)14-28(24,6)18(15)4)19(27)9-10-21(30)23-25(31)20-8-7-11-29(20)26(23)32/h9-10,12-14,18-20,22,24,30H,7-8,11H2,1-6H3/b10-9+,15-12-,23-21-/t18-,19+,20-,22+,24-,27+,28-/m0/s1
    • InChI-sleutel: WDPIULZTNJKEMP-NROJMVRNSA-N
    • LACHT: N12C(=O)/C(=C(\O)/C=C/[C@H]3[C@]4(C)C=C(C)[C@H](C)[C@]5(C)C=C(C)[C@@]3([H])[C@]5([H])C(C)=C4)/C(=O)[C@]1([H])CCC2 |t:11|

Berekende eigenschappen

  • Exacte massa: 433.261694
  • Monoisotopische massa: 433.261694
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 2
  • Complexiteit: 1070
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 57.6
  • Moleculair gewicht: 433.6

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.2
  • Kookpunt: 564.2°C at 760 mmHg
  • Vlampunt: 295°C
  • Brekindex: 1.613
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.